molecular formula C14H9F3O4 B6384300 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261920-64-2

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384300
CAS No.: 1261920-64-2
M. Wt: 298.21 g/mol
InChI Key: IPILKAMTIYVECN-UHFFFAOYSA-N
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Description

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a methylenedioxy group and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol typically involves the following steps:

    Formation of the Methylenedioxy Group: This can be achieved by reacting a suitable phenol derivative with methylene chloride in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethoxy Group: This step involves the reaction of the intermediate compound with trifluoromethoxy iodide under conditions that facilitate the substitution of the hydrogen atom with the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets such as enzymes or receptors. The methylenedioxy group can interact with the active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: This compound shares the methylenedioxy group but lacks the trifluoromethoxy group.

    3,4-Methylenedioxyphenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of the trifluoromethoxy group.

Uniqueness

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both the methylenedioxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-11-4-9(3-10(18)6-11)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPILKAMTIYVECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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